3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors in cancer treatment .
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method provides good yields and is applicable for the synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines. Industrial production methods may involve similar catalytic processes with optimization for large-scale synthesis.
Chemical Reactions Analysis
3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of various kinases, making it a candidate for cancer research.
Medicine: Its kinase inhibitory properties are being explored for the development of new anticancer drugs.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with kinase enzymes. It mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase active site. This binding inhibits the kinase activity, which can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines such as:
- 3-(4-fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine These compounds share structural similarities but may differ in their biological activities and specific applications. The uniqueness of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which can influence its binding affinity and selectivity for different kinase targets .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O/c1-14-3-5-15(6-4-14)19-11-12-23-21-20(16-7-9-17(22)10-8-16)18(13-26-2)24-25(19)21/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETFFLBMBLLEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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